(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone
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Overview
Description
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is an aromatic ketone that features a methanone group linking a 2,5-dimethoxyphenyl ring and a pyridin-3-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The use of copper catalysts in the presence of water is a preferred method due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aromatic ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Aromatic ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction pathways, such as the JAK-STAT signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- (2-methoxy-5-methylphenyl)(pyridin-3-yl)methanone
- (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone
Uniqueness
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both methoxy groups on the phenyl ring and the pyridin-3-yl group. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO3/c1-17-11-5-6-13(18-2)12(8-11)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3 |
InChI Key |
ZURWVDYSJMWWSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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